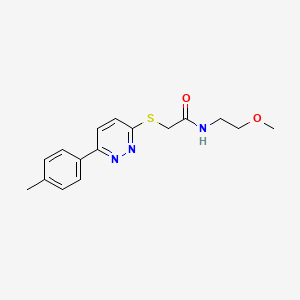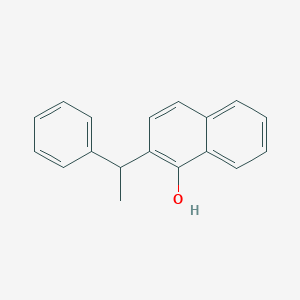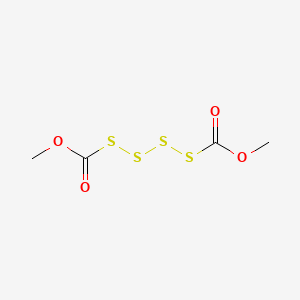
Dimethyl tetrasulfane-1,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl tetrasulfane-1,4-dicarboxylate is a chemical compound characterized by the presence of tetrasulfane and dicarboxylate functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl tetrasulfane-1,4-dicarboxylate typically involves the reaction of dimethyl ester with sulfur-containing reagents under controlled conditions. One common method is the reaction of dimethyl ester with elemental sulfur in the presence of a catalyst, such as a transition metal complex. The reaction is usually carried out at elevated temperatures to facilitate the formation of the tetrasulfane linkage.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also a key consideration in industrial processes.
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl tetrasulfane-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can break the tetrasulfane linkage, leading to the formation of thiols or disulfides.
Substitution: The ester groups can participate in nucleophilic substitution reactions, forming new ester or amide derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, disulfides
Substitution: Ester or amide derivatives
Applications De Recherche Scientifique
Dimethyl tetrasulfane-1,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s sulfur-containing groups make it a potential candidate for studying sulfur metabolism and enzyme interactions.
Medicine: Research is ongoing into its potential use as a drug precursor or in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to oxidation.
Mécanisme D'action
The mechanism of action of dimethyl tetrasulfane-1,4-dicarboxylate involves its interaction with various molecular targets and pathways. The tetrasulfane linkage can undergo redox reactions, influencing cellular redox states and potentially modulating enzyme activity. The ester groups can also participate in hydrolysis reactions, releasing active intermediates that interact with biological targets.
Comparaison Avec Des Composés Similaires
Dimethyl disulfane-1,4-dicarboxylate: Similar structure but with fewer sulfur atoms.
Dimethyl trisulfane-1,4-dicarboxylate: Contains one less sulfur atom than dimethyl tetrasulfane-1,4-dicarboxylate.
Dimethyl pentasulfane-1,4-dicarboxylate: Contains one more sulfur atom.
Uniqueness: this compound is unique due to its specific tetrasulfane linkage, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high sulfur content and specific redox characteristics.
Propriétés
Numéro CAS |
88766-27-2 |
|---|---|
Formule moléculaire |
C4H6O4S4 |
Poids moléculaire |
246.4 g/mol |
Nom IUPAC |
methyl (methoxycarbonyltetrasulfanyl)formate |
InChI |
InChI=1S/C4H6O4S4/c1-7-3(5)9-11-12-10-4(6)8-2/h1-2H3 |
Clé InChI |
WOTIWAFARQDNQM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)SSSSC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3R,4R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-4-acetyloxy-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B14136062.png)
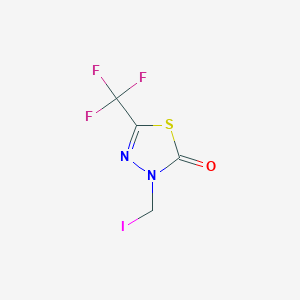
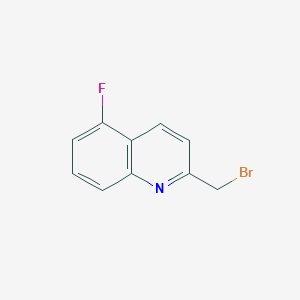
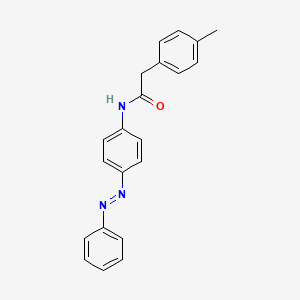
![3-[7-(4-Aminophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B14136079.png)
![10-[2,3-Bis(4-phenoxazin-10-ylphenyl)quinoxalin-6-yl]phenoxazine](/img/structure/B14136083.png)
![2-(3-methoxyphenyl)-N-(propan-2-yl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-8-carboxamide](/img/structure/B14136089.png)

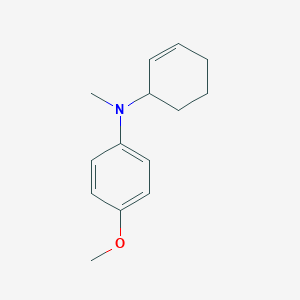
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-4-phenylbutan-1-one](/img/structure/B14136105.png)
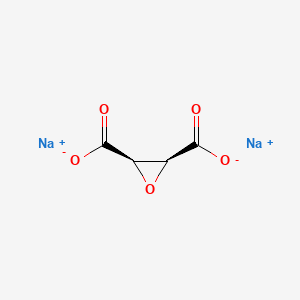
![(1R)-2-(benzylamino)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol](/img/structure/B14136115.png)
